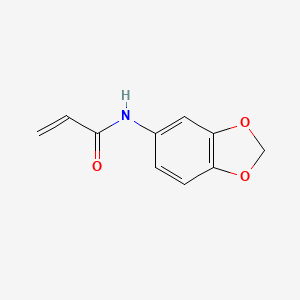

N-(2H-1,3-苯并二氧杂环戊-5-基)丙-2-烯酰胺

货号:

B2662529

CAS 编号:

303129-59-1

分子量:

191.186

InChI 键:

WYNHSJXWXQHJNZ-UHFFFAOYSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

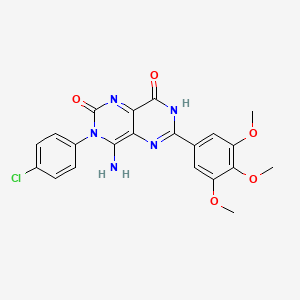

“N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide” is a chemical compound with the molecular formula C20H21NO5 . It is a pearl white powder with a savoury aroma .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, an amide chalcone was synthesized in a two-step reaction. First, N-(4-acetylphenyl)quinoline-3-carboxamide was synthesized by the reaction of quinoline-3-carboxylic acid and thionyl chloride (SOCl2), following the addition of 4-aminoacetophenone. Then, a typical Claisen–Schmidt reaction was made between the resulting compound and piperonal using KOH solution as a catalyst in ethanol, under ultrasonic irradiation .Molecular Structure Analysis

The molecular weight of “N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide” is 355.39 . The structure of similar compounds has been established by FTIR (Fourier-transform infrared spectroscopy), HRMS, 1H and 13C-NMR .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the reaction of quinoline-3-carboxylic acid and thionyl chloride (SOCl2), followed by the addition of 4-aminoacetophenone. This is followed by a Claisen–Schmidt reaction between the resulting compound and piperonal .Physical and Chemical Properties Analysis

“N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide” is practically insoluble or insoluble in water but soluble in ethanol . It has a melting point of 153-154ºC . The assay min % is >95% .科学研究应用

抗病毒特性

- 寨卡病毒抑制: 复合物 (2E)-N-苄基-3-(4-丁氧苯基)丙-2-烯酰胺 (SBI-0090799) 已被确定为寨卡病毒复制的有力抑制剂。这种抑制通过阻止病毒的膜状复制隔室在内质网中形成而发生,代表了寨卡病毒治疗的有希望的先导候选物 (Riva 等人,2021)。

化学合成和应用

- 杂环合成: N-苯甲酰 β,β-二氟烯酰胺和 N-苯甲酰氟酰胺已被用作杂环合成中的前体。它们独特的亲电反应性能够形成新的结构,例如 2-氟-1,4-苯并恶嗪和 2-氟-1,4-苯并恶嗪-5-酮 (Meiresonne 等人,2015)。

光催化应用

- 光催化降解: 使用负载二氧化钛的吸附剂对丙酰胺 (3,5-二氯-N-(3-甲基-1-丁炔-3-基)苯甲酰胺) 进行光催化降解的研究表明,矿化速率提高,有毒中间体的浓度降低,证明了潜在的环境应用 (Torimoto 等人,1996)。

药物化学和药物开发

- 黑色素瘤细胞毒性: 苯甲酰胺衍生物,如放射性碘化 N-(2-(二乙氨基)乙基)苯甲酰胺,对黑色素瘤具有高结合能力,表明它们在核医学中靶向药物递送和成像的潜力 (Wolf 等人,2004)。

- 抗肿瘤活性: 苯甲酰胺衍生物 MS-27-275 已显示出对各种人类肿瘤的显着体内抗肿瘤活性,作为组蛋白脱乙酰酶的抑制剂并可能为对传统抗肿瘤剂不敏感的癌症提供新的化疗策略 (Saito 等人,1999)。

属性

IUPAC Name |

N-(1,3-benzodioxol-5-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-2-10(12)11-7-3-4-8-9(5-7)14-6-13-8/h2-5H,1,6H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYNHSJXWXQHJNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CC2=C(C=C1)OCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

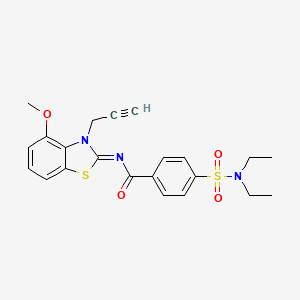

4-(diethylsulfamoyl)-N-(4-methoxy-3-prop-2-ynyl-1,3-ben...

Cat. No.: B2662446

CAS No.: 868376-95-8

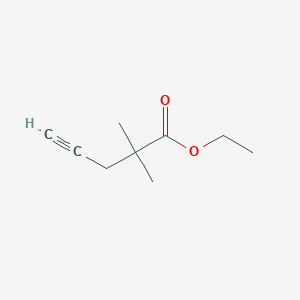

Ethyl 2,2-dimethylpent-4-ynoate

Cat. No.: B2662448

CAS No.: 107540-02-3

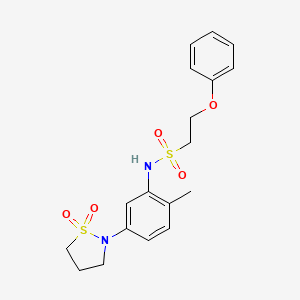

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2...

Cat. No.: B2662449

CAS No.: 1428356-23-3

6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ami...

Cat. No.: B2662451

CAS No.: 53085-52-2

![6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B2662451.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2662452.png)

![[(3,4-Dimethoxy-benzenesulfonyl)-methyl-amino]-acetic acid](/img/structure/B2662453.png)

![N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide](/img/structure/B2662460.png)

![2-[4-(dimethylamino)-1-oxophthalazin-2(1H)-yl]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2662463.png)

![3-methyl-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2662464.png)

![[(2-Methylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2662466.png)